molecular formula C33H64O5 B3026226 Octadecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester

Octadecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester

Cat. No.: B3026226
M. Wt: 540.9 g/mol
InChI Key: HNXBFGYKBOUTRR-UHFFFAOYSA-N
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Scientific Research Applications

1-Stearoyl-2-Lauroyl-rac-glycerol has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Stearoyl-2-Lauroyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids, stearic acid and lauric acid . The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is conducted under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of 1-Stearoyl-2-Lauroyl-rac-glycerol involves the use of high-purity starting materials and controlled reaction conditions to achieve high yields and purity. The process may include steps such as:

    Esterification: Reacting glycerol with stearic acid and lauric acid in the presence of a catalyst.

    Purification: Using techniques like distillation or chromatography to purify the product.

    Quality Control: Ensuring the final product meets the required specifications through analytical methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Chemical Reactions Analysis

Types of Reactions

1-Stearoyl-2-Lauroyl-rac-glycerol undergoes various chemical reactions, including:

    Hydrolysis: Breaking down into glycerol and the respective fatty acids in the presence of water and an acid or base catalyst.

    Oxidation: Reacting with oxidizing agents to form peroxides or other oxidized products.

    Reduction: Reducing agents can convert the ester groups into alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Glycerol, stearic acid, and lauric acid.

    Oxidation: Various oxidized derivatives of the fatty acids.

    Reduction: Alcohol derivatives of the original ester groups.

Comparison with Similar Compounds

Similar Compounds

    1-Stearoyl-rac-glycerol: Contains only stearic acid and glycerol.

    1-Lauroyl-rac-glycerol: Contains only lauric acid and glycerol.

    1,2-Dilauroyl-rac-glycerol: Contains two lauric acid molecules and glycerol.

    1,2-Distearoyl-rac-glycerol: Contains two stearic acid molecules and glycerol

Uniqueness

1-Stearoyl-2-Lauroyl-rac-glycerol is unique due to its combination of stearic acid and lauric acid at specific positions on the glycerol backbone. This structural arrangement imparts distinct physical and chemical properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

(2-dodecanoyloxy-3-hydroxypropyl) octadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H64O5/c1-3-5-7-9-11-13-14-15-16-17-18-20-21-23-25-27-32(35)37-30-31(29-34)38-33(36)28-26-24-22-19-12-10-8-6-4-2/h31,34H,3-30H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXBFGYKBOUTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H64O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Octadecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester
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